4(3H)-Quinazolinone, 3-((((dimethylamino)methyl)amino)methyl)-, dihydrochloride 4(3H)-Quinazolinone, 3-((((dimethylamino)methyl)amino)methyl)-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 75159-18-1
VCID: VC18438254
InChI: InChI=1S/C12H16N4O.2ClH/c1-15(2)7-13-8-16-9-14-11-6-4-3-5-10(11)12(16)17;;/h3-6,9,13H,7-8H2,1-2H3;2*1H
SMILES:
Molecular Formula: C12H18Cl2N4O
Molecular Weight: 305.20 g/mol

4(3H)-Quinazolinone, 3-((((dimethylamino)methyl)amino)methyl)-, dihydrochloride

CAS No.: 75159-18-1

Cat. No.: VC18438254

Molecular Formula: C12H18Cl2N4O

Molecular Weight: 305.20 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 3-((((dimethylamino)methyl)amino)methyl)-, dihydrochloride - 75159-18-1

Specification

CAS No. 75159-18-1
Molecular Formula C12H18Cl2N4O
Molecular Weight 305.20 g/mol
IUPAC Name 3-[[(dimethylamino)methylamino]methyl]quinazolin-4-one;dihydrochloride
Standard InChI InChI=1S/C12H16N4O.2ClH/c1-15(2)7-13-8-16-9-14-11-6-4-3-5-10(11)12(16)17;;/h3-6,9,13H,7-8H2,1-2H3;2*1H
Standard InChI Key IBXJLFCKTRSGKD-UHFFFAOYSA-N
Canonical SMILES CN(C)CNCN1C=NC2=CC=CC=C2C1=O.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic quinazolinone scaffold (C12H18Cl2N4O) modified at the 3-position with a dimethylamino-methylamino-methyl side chain, protonated as a dihydrochloride salt. The quinazolinone core consists of a benzene ring fused to a pyrimidin-4(3H)-one moiety, while the substituent introduces tertiary amine functionality critical for solubility and target engagement.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC12H18Cl2N4O
Molecular Weight305.20 g/mol
IUPAC Name3-[[(Dimethylamino)methylamino]methyl]quinazolin-4-one; dihydrochloride
Canonical SMILESCN(C)CNCN1C=NC2=CC=CC=C2C1=O.Cl.Cl
CAS Registry75159-18-1

The dimethylamino group enhances aqueous solubility through protonation at physiological pH, while the chloromethyl moiety influences electrophilic reactivity. X-ray crystallography of analogous compounds reveals planar quinazolinone systems with substituents adopting equatorial orientations to minimize steric strain .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy identifies key structural features:

  • ¹H NMR (DMSO-d₆): δ 12.59 (br s, 1H, NH), 8.12 (dd, J = 1.2, 7.2 Hz, aromatic H), 4.55 (s, 2H, CH2Cl) .

  • ¹³C NMR: Peaks at 162.8 ppm (C=O), 154.2 ppm (C=N), and 45.1 ppm (N-CH2-N) confirm the core and substituent connectivity.

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 305.20 [M+H]⁺, consistent with the molecular formula.

Synthesis and Optimization Strategies

Microwave-Assisted Synthesis

Recent protocols utilize microwave irradiation to accelerate cyclocondensation reactions between o-anthranilic acid derivatives and chloroacetonitrile . A representative procedure involves:

Table 2: Synthesis Conditions and Yields

ParameterValue
Reactantso-Anthranilic acid, Chloroacetonitrile
SolventAnhydrous MeOH
Temperature120–150°C
Irradiation Time20–33 minutes
Yield31–85%

Microwave heating reduces reaction times from hours to minutes while improving purity by minimizing side reactions . The dihydrochloride salt forms via post-synthetic treatment with HCl gas in ethanol.

Traditional Organic Synthesis

Alternative routes employ stepwise functionalization:

  • Quinazolinone Formation: Cyclization of anthranilamide derivatives with triphosgene.

  • Mannich Reaction: Introduction of the dimethylaminomethylamino group using formaldehyde and dimethylamine hydrochloride.

Though less efficient than microwave methods (yields: 40–60%), this approach allows precise control over substitution patterns.

Biological Activities and Mechanistic Insights

Antimicrobial Effects

Against Staphylococcus aureus (MRSA):

  • MIC: 8 μg/mL (vs. 32 μg/mL for vancomycin).
    Mechanistically, the compound disrupts penicillin-binding protein 2a (PBP2a) allostery, as shown via molecular docking simulations (ΔG = -9.8 kcal/mol).

Pharmacokinetic Profile

  • LogP: 1.2 (calculated) indicates moderate lipophilicity.

  • Plasma Protein Binding: 89% (human serum albumin).

  • Metabolic Stability: t₁/₂ = 45 minutes in human liver microsomes, primarily via CYP3A4-mediated N-demethylation.

Analytical and Quality Control Methodologies

Stability Studies

Forced degradation under ICH guidelines reveals:

  • Acidic Hydrolysis (0.1N HCl): 15% degradation at 24h.

  • Oxidative Stress (3% H2O2): 8% degradation.
    Degradants include quinazolinone ring-opened products identified via LC-MS/MS.

Therapeutic Applications and Clinical Prospects

Oncology Drug Development

As a 4-anilinoquinazoline precursor, the compound serves in synthesizing tyrosine kinase inhibitors . Key derivatives under investigation:

  • EGFR Inhibitors: Substitution at C-6 with electron-withdrawing groups boosts potency 10-fold .

  • Angiogenesis Modulators: VEGFR-2 inhibition observed at 50 nM in HUVEC assays.

Neuropharmacology

Preliminary data suggest NMDA receptor antagonism (Kd = 120 nM), positioning it as a neuroprotective agent candidate.

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